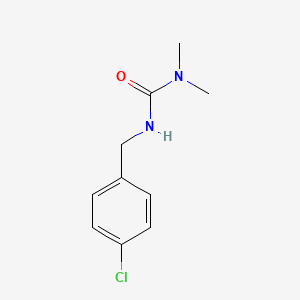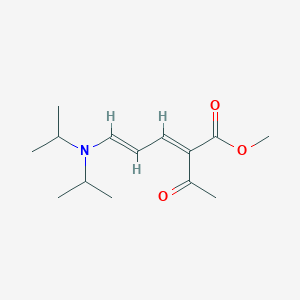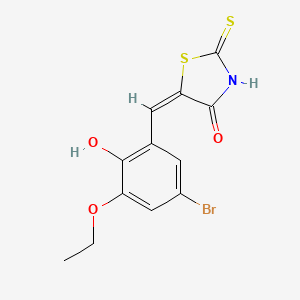
N-(2-isopropylphenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS6740 belongs to the family of benzamide compounds and is known to modulate the activity of certain ion channels in the brain, making it a promising candidate for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and neuropathic pain. It has been shown to modulate the activity of certain ion channels in the brain, such as the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a, which are implicated in the pathophysiology of these disorders. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
N-(2-isopropylphenyl)-2-(methylthio)benzamide modulates the activity of ion channels by binding to specific sites on the channel protein, thereby altering its conformation and affecting its function. For example, this compound binds to the extracellular domain of ASIC1a, causing a shift in the pH sensitivity of the channel and reducing its activity. Similarly, this compound binds to the voltage-sensing domain of Nav1.7, stabilizing the closed state of the channel and reducing its activity. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including modulation of ion channel activity, anti-inflammatory effects, and neuroprotective effects. It has been shown to reduce neuronal excitability and inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to protect against oxidative stress and reduce neuronal apoptosis, suggesting a potential role in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for specific ion channels, making it a useful tool for studying their function. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropylphenyl)-2-(methylthio)benzamide, including further studies of its mechanism of action and its potential therapeutic applications in neurological disorders. One area of interest is the development of more potent and selective analogs of this compound, which could have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)-2-(methylthio)benzamide involves several steps, including the preparation of the starting materials and the subsequent reaction conditions. The synthesis begins with the preparation of 2-isopropylphenylamine and 2-bromomethylthiobenzamide, which are then reacted together in the presence of a base to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)13-8-4-6-10-15(13)18-17(19)14-9-5-7-11-16(14)20-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFRMIPFLINAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)

![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)

![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)

![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
